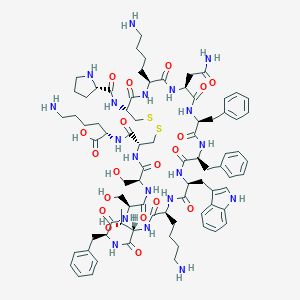
Cortistatin14
Descripción general
Descripción
Synthesis Analysis
The synthesis of Cortistatin14 and its analogs involves complex organic reactions, starting from common precursors assembled from fragments of structural complexity. Synthesis pathways for Cortistatins A, J, K, and L have been developed, highlighting the possibility of similar biosynthetic pathways in nature (Flyer, Si, & Myers, 2010). Additionally, efficient methodologies have been established for constructing the pentacyclic framework of cortistatins, showcasing key strategies like Knoevenagel reaction, electrocyclization, and radical addition (Yamashita, Iso, & Hirama*, 2008).
Molecular Structure Analysis
The molecular structure of this compound is characterized by its steroidal skeleton, unique among marine natural products. Structural and compositional determinants have been explored to understand its distinct biological activities, such as effects on sleep physiology and hippocampal function. Studies have indicated that the cyclic structure of cortistatin analogs, including those with N-terminal proline and C-terminal lysine amide, exhibit cortistatin-like activities (Criado et al., 1999).
Chemical Reactions and Properties
Chemical reactions involved in the synthesis of this compound include directed geminal C−H bisoxidation, fragmentation cascades, chemoselective cyclization, and selective hydrogenation. These reactions have been critical in achieving the complex steroidal framework of cortistatins and highlight the molecule's unique chemical reactivity (Shenvi et al., 2008).
Physical Properties Analysis
While specific studies focusing exclusively on the physical properties of this compound are limited, the general physical characteristics of cortistatins can be inferred from their molecular structure. These include solubility, melting points, and specific optical rotations, which are influenced by the steroidal framework and functional groups present in the molecule.
Chemical Properties Analysis
The chemical properties of this compound, such as reactivity, stability, and interactions with biological receptors, are defined by its unique steroidal alkaloid structure. The molecule's ability to inhibit endothelial cell proliferation and exhibit antiangiogenic activity is a testament to its distinct chemical properties, which have been leveraged in synthetic approaches to create analogs with similar or enhanced biological activities (Kotoku et al., 2012).
Aplicaciones Científicas De Investigación
Efectos Antidepresivos
Se ha demostrado que la CST-14 induce efectos similares a los antidepresivos en ratones. Esto está mediado a través de las vías de señalización del receptor de grelina y GABA_A. La administración intracerebroventricular (i.c.v.) o intranasal de CST-14 produce efectos antidepresivos rápidos sin alterar los niveles de actividad locomotora .
Regulación Neuroendocrina
La CST-14 interactúa con los receptores de somatostatina y el receptor de grelina, afectando la secreción hormonal. Inhibe la secreción de la hormona del crecimiento (GH) tanto basal como estimulada en humanos, similar a la somatostatina-14 (SS-14). La CST-14 también afecta la secreción de insulina, lo que sugiere un papel en la regulación neuroendocrina .
Neuroprotección en Sepsis
La CST-14 puede desempeñar un papel crucial en la sepsis, particularmente en la encefalopatía asociada a la sepsis. Tiene un papel neuroprotector contra la activación microglial, que es un factor clave en el desarrollo del daño cerebral asociado a la sepsis .
Modulación de los Procesos de Depresión
La investigación indica que la CST-14 puede modular los procesos de depresión a través del receptor de grelina y GABA_A. Esto sugiere que la CST-14 puede representar una nueva estrategia para el tratamiento de los trastornos depresivos .
Interacción con GHRH y Grelina
Se ha estudiado la interacción de la CST-14 con la hormona liberadora de la hormona del crecimiento (GHRH) y la grelina en humanos. Se ha encontrado que inhibe la actividad liberadora de GH de la grelina, que es parcialmente resistente tanto a la CST-14 como a la SS-14 .
Mecanismo De Acción
Target of Action
Cortistatin-14 (CST-14) is a cyclic neuropeptide that can bind to all five cloned somatostatin receptors (SSTRs) and the ghrelin receptor . These receptors are its primary targets, and they play crucial roles in various biological activities. CST-14 co-exists with GABA within the cortex and hippocampus .
Mode of Action
CST-14 interacts with its targets, the SSTRs and ghrelin receptor, to exert its biological activities . It has been found to produce antidepressant-like effects in various rodent models of depression . This suggests that CST-14’s antidepressant effect is primarily mediated through the ghrelin and GABA A receptor .
Biochemical Pathways
CST-14 affects the ghrelin and GABA A receptor signaling pathway . It has been found that CST-14 mRNA and BDNF mRNA were significantly decreased in the hippocampus and cortex after mice were exposed to stress .
Pharmacokinetics
It has been found that intracerebroventricular (icv) administration of CST-14 produces rapid antidepressant effects . Interestingly, intranasal administration of CST-14 led to reducing depressive-like behavior, and near-infrared fluorescent experiments showed the real-time in vivo bio-distribution in the brain after intranasal infusion of CST-14 .
Result of Action
CST-14 has been found to produce antidepressant-like effects in various rodent models of depression . CST-14 and BDNF mRNA were significantly decreased in the hippocampus and cortex after mice were exposed to stress .
Action Environment
The action environment of CST-14 is primarily the cortex and hippocampus, where it co-exists with GABA . It has been found that cst-14’s antidepressant-like effects are only related to the ghrelin and gaba a system .
Safety and Hazards
Direcciones Futuras
Cortistatin-14 has shown promise in the modulation of depression processes via the ghrelin and GABA A receptor . It may represent a novel strategy for the treatment of depression disorders . Furthermore, Cortistatin-14 has been suggested as a promising therapeutic target for various hormonal disorders characterized by glucocorticoid excess .
Propiedades
IUPAC Name |
(2S)-6-amino-2-[[(4R,7S,10S,13S,16S,19S,22S,25S,28S,31S,34S,37R)-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-16-[(1R)-1-hydroxyethyl]-7,10-bis(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-37-[[(2S)-pyrrolidine-2-carbonyl]amino]-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carbonyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C81H113N19O19S2/c1-46(103)67-80(117)95-59(38-49-24-9-4-10-25-49)73(110)96-62(42-101)76(113)97-63(43-102)77(114)99-65(79(116)90-56(81(118)119)30-15-18-34-84)45-121-120-44-64(98-68(105)53-31-19-35-86-53)78(115)89-54(28-13-16-32-82)69(106)94-61(40-66(85)104)75(112)92-57(36-47-20-5-2-6-21-47)71(108)91-58(37-48-22-7-3-8-23-48)72(109)93-60(39-50-41-87-52-27-12-11-26-51(50)52)74(111)88-55(70(107)100-67)29-14-17-33-83/h2-12,20-27,41,46,53-65,67,86-87,101-103H,13-19,28-40,42-45,82-84H2,1H3,(H2,85,104)(H,88,111)(H,89,115)(H,90,116)(H,91,108)(H,92,112)(H,93,109)(H,94,106)(H,95,117)(H,96,110)(H,97,113)(H,98,105)(H,99,114)(H,100,107)(H,118,119)/t46-,53+,54+,55+,56+,57+,58+,59+,60+,61+,62+,63+,64+,65+,67+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDRPLNQJNRBRNY-WYYADCIBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)C6CCCN6)C(=O)NC(CCCCN)C(=O)O)CO)CO)CC7=CC=CC=C7)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)[C@@H]6CCCN6)C(=O)N[C@@H](CCCCN)C(=O)O)CO)CO)CC7=CC=CC=C7)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C81H113N19O19S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583202 | |
| Record name | PUBCHEM_16133803 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1721.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
186901-48-4 | |
| Record name | PUBCHEM_16133803 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How does Cortistatin-14 interact with somatostatin receptors?
A1: The research demonstrates that a radiolabeled analog of Cortistatin-14, [125I]Tyr10-cortistatin14, effectively binds to all five subtypes of somatostatin receptors (sst1-sst5) []. This binding suggests that Cortistatin-14 itself likely interacts with these receptors, potentially mimicking the effects of the natural ligand, somatostatin.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7,8,10-Trihydroxy-2-imino-4,9-diundecyl[1]benzofuro[3,2-e][1,3]benzothiazol-5(2H)-one](/img/structure/B68292.png)
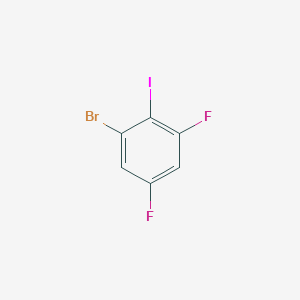
![3-(Trifluoroacetyl)-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B68300.png)
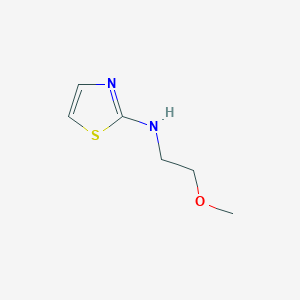
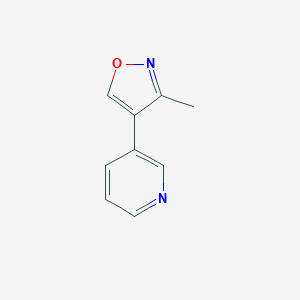
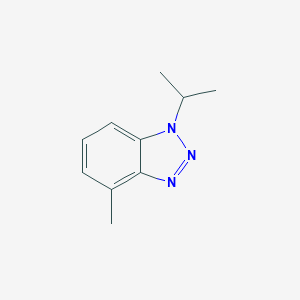


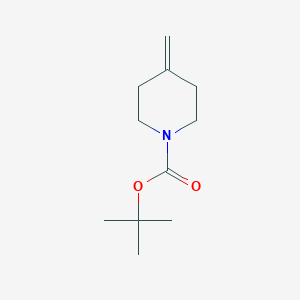
![2-amino-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B68326.png)

![4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B68330.png)
![Tetracyclo[3.2.0.02,7.04,6]heptanone, 2-bromo-(9CI)](/img/structure/B68331.png)